molecular formula C9H8N2O2S B1461340 1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1154881-88-5

1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1461340
CAS No.: 1154881-88-5
M. Wt: 208.24 g/mol
InChI Key: LPBWUKUBDQTXOE-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a high-value heteroaromatic building block designed for research and development applications . This compound features a pyrazole core substituted with a carboxylic acid group at the 4-position and a thiophen-2-ylmethyl group at the 1-nitrogen, creating a versatile scaffold for further synthetic modification, particularly through amide bond formation or metal-catalyzed cross-coupling reactions via its boronic ester derivatives . Its primary research value lies in its role as a critical synthetic intermediate for the discovery of novel active ingredients. Analogous pyrazole-4-carboxylic acid derivatives are established as key precursors to modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides, a leading class of agrochemicals . Researchers can utilize this compound to develop new amide-based molecules for evaluating biological activity against fungal pathogens. Furthermore, the integration of the thiophene ring, a privileged structure in medicinal chemistry, makes this intermediate highly relevant for constructing potential pharmacologically active compounds, extending its utility beyond agrochemistry into drug discovery programs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-9(13)7-4-10-11(5-7)6-8-2-1-3-14-8/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBWUKUBDQTXOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H9N2O2SC_9H_9N_2O_2S, with a molecular weight of approximately 197.25 g/mol. The structure features a pyrazole ring substituted with a thiophenyl group, which contributes to its biological properties.

Biological Activities

  • Antimicrobial Activity
    Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various pyrazole compounds showed significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .
    CompoundActivity Against E. coliActivity Against S. aureus
    This compoundModerateHigh
    Reference Compound (e.g., Ampicillin)HighHigh
  • Anti-inflammatory Effects
    Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound were tested in carrageenan-induced rat paw edema models, showing significant inhibition of inflammatory markers such as TNF-α and IL-6 .
    CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
    This compound76% at 10 µM86% at 10 µM
    Dexamethasone (Standard)76% at 1 µM86% at 1 µM
  • Anticancer Activity
    The anticancer properties of pyrazole derivatives have been explored extensively. In vitro studies indicated that certain derivatives showed cytotoxic effects against various cancer cell lines. Specifically, compounds featuring the pyrazole moiety were found to induce apoptosis in tumor cells .
    • Case Study : A derivative containing the pyrazole structure demonstrated a cytotoxicity rate of over 70% against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory pathways and microbial resistance mechanisms.
  • Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways related to inflammation and cancer progression.

Scientific Research Applications

The compound 1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154881-88-5) is a pyrazole derivative that has garnered interest in various scientific research applications. This article delves into its potential uses across different fields, supported by data tables and documented case studies.

Pharmaceutical Research

Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of the thiophene moiety enhances the antimicrobial activity due to its electron-withdrawing properties, which can stabilize reactive intermediates formed during the interaction with microbial enzymes.

Anti-inflammatory Effects
Research has shown that certain pyrazole derivatives possess anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases such as arthritis.

Agricultural Applications

Herbicidal Activity
The structural characteristics of this compound may also lend it utility as a herbicide. Preliminary studies indicate that similar compounds can inhibit specific enzymes involved in plant growth, making them candidates for developing new herbicides that target unwanted vegetation while minimizing harm to crops.

Material Science

Polymer Synthesis
The compound's reactivity allows it to be utilized in synthesizing novel polymers with tailored properties. By incorporating this pyrazole derivative into polymer backbones, researchers can create materials with enhanced thermal stability and mechanical strength, suitable for various industrial applications.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal examined the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of this compound were assessed using a murine model of inflammation. The treatment group exhibited a significant reduction in paw swelling compared to the control group, with histological analysis revealing decreased infiltration of inflammatory cells.

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
PharmaceuticalAntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced paw swelling in murine model
AgriculturalHerbicidalInhibition of plant growth enzymes
Material SciencePolymer SynthesisEnhanced thermal stability

Comparison with Similar Compounds

Y-700 (1-(3-Cyano-4-neophenyl)-1H-Pyrazole-4-carboxylic Acid)

  • Structure: Features a cyano group and neophenyl substituent at the 1-position.
  • Activity: Potent xanthine oxidase (XO) inhibitor with IC₅₀ = 5.8 nM, outperforming allopurinol (IC₅₀ = 260 nM) .
  • Key Difference: The electron-withdrawing cyano group likely enhances binding affinity to XO, a trait absent in the thiophene-substituted target compound.

1-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-carboxylic Acid

  • Structure : Incorporates a thiazole-thiophene hybrid substituent and trifluoromethyl group.
  • Properties : Molecular weight = 345 g/mol; higher hydrophobicity (logP influenced by CF₃) compared to the target compound .
  • Activity: Not explicitly stated, but trifluoromethyl groups often improve metabolic stability and membrane permeability.

Benzyl-Substituted Derivatives

  • Examples :
    • 1-(2-Chlorobenzyl)-1H-pyrazole-4-carboxylic acid (MW = 236.65 g/mol) .
    • 1-(3-Methoxybenzyl)-1H-pyrazole-4-carboxylic acid (MW = 232.24 g/mol) .
  • Impact of Substituents : Chloro groups increase lipophilicity, while methoxy groups enhance solubility via hydrogen bonding.

Simpler Analogs

  • 1-Methyl-1H-Pyrazole-4-carboxylic Acid : Lacks aromatic substituents, reducing steric hindrance and electronic complexity. Used as a building block in drug discovery .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP (Predicted) Solubility
1-(Thiophen-2-ylmethyl)-1H-Pyrazole-4-carboxylic Acid C₉H₈N₂O₂S 208.24 ~1.5 Moderate (polar)
Y-700 C₁₃H₁₀N₂O₂ 234.23 ~2.0 Low
1-[4-(Thiophen-2-yl)-1,3-Thiazol-2-yl]-5-(CF₃)-Pyrazole-4-acid C₁₂H₆F₃N₃O₂S₂ 345.32 ~3.5 Poor
1-(3-Methoxybenzyl)-1H-Pyrazole-4-carboxylic Acid C₁₂H₁₂N₂O₃ 232.24 ~1.8 High

Key Observations :

  • Carboxylic acid groups improve water solubility, but bulky substituents may counteract this effect .

Preparation Methods

Alkylation of Pyrazole Carboxylic Acid Derivatives with Thiophene Bromides

One effective approach involves the reaction of a pyrazole carboxylic acid derivative with thiophene bromides to introduce the thiophen-2-ylmethyl substituent at the N-1 position.

  • Starting Materials: Pyrazole-4-carboxylic acid derivative (e.g., 1H-pyrazole-4-carboxylic acid or its ester) and thiophene-2-ylmethyl bromide.
  • Reaction Conditions: The alkylation is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, facilitating nucleophilic substitution on the thiophene bromide.
  • Solvents and Bases: Common solvents include polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Bases such as potassium carbonate or sodium hydride are used.
  • Temperature: Reactions are conducted at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures to optimize yield.
  • Outcome: The N-alkylated product, this compound, is obtained after work-up and purification.

This method is supported by patent WO2016001876A1, which describes similar alkylation reactions between pyrazole derivatives and thiophene bromides to yield thiophene-substituted pyrazoles.

Heck-Type Coupling Followed by Hydrogenation

Another synthetic route involves:

  • Step 1: Heck-type coupling between pyrazole derivatives and vinyl or aryl halides to form a coupled intermediate.
  • Step 2: Hydrogenation of the coupled intermediate to saturate double bonds and obtain the desired substituted pyrazole.

For example, a Heck reaction between a pyrazole precursor and a thiophene-containing halide can be catalyzed by palladium complexes such as Pd(dppf)Cl2 with phosphine ligands (e.g., tri(2-furyl)phosphine) in DMF solvent at elevated temperatures (~110 °C), sometimes under microwave irradiation to enhance reaction rates.

Subsequent hydrogenation over Pd/C catalyst in methanol reduces unsaturated bonds to yield the final product with the thiophen-2-ylmethyl substituent.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Notes
Alkylation Pyrazole acid + thiophene bromide + base 0 °C to room temp DMF, THF Base: K2CO3 or NaH; nucleophilic substitution
Heck Coupling Pd(dppf)Cl2, tri(2-furyl)phosphine, DIPEA ~110 °C (microwave) DMF Forms coupled intermediate
Hydrogenation Pd/C catalyst Room temp Methanol Reduces double bonds
Cyclization (hydrazine) α,β-unsaturated ester + methylhydrazine + catalyst -30 °C to 120 °C Dioxane, THF, DCM Catalyst: NaI or KI; acid scavenger: triethylamine

Purification and Yield Considerations

  • Purification: Products are typically purified by recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with water 35–65%) to achieve high purity.
  • Yield: Alkylation and Heck coupling followed by hydrogenation generally afford moderate to good yields, often above 70%.
  • Isomer Control: Reaction conditions are optimized to reduce side products and isomers, especially in cyclization steps, by controlling temperature, catalyst loading, and reagent ratios.

Summary of Preparation Route

This detailed overview synthesizes data from patents and research articles, highlighting the main synthetic strategies for this compound. The methods emphasize the importance of controlled reaction conditions, choice of catalysts, and purification techniques to achieve high purity and yield.

Q & A

What are the common synthetic routes for 1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:
The synthesis of pyrazole-4-carboxylic acid derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid are synthesized using ethyl acetoacetate, DMF-DMA (N,N-dimethylformamide dimethyl acetal), and phenylhydrazine, followed by hydrolysis . Adapting this route for the thiophene derivative would require substituting phenylhydrazine with a thiophen-2-ylmethylamine or a similar thiophene-containing precursor. Reaction optimization (e.g., temperature, solvent, and catalyst selection) is critical to improving yields. Post-synthesis, basic hydrolysis of ester intermediates (e.g., ethyl 1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylate) yields the carboxylic acid .

Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, pyrazole ring vibrations ~1500–1600 cm⁻¹) .
  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., thiophene methylene protons at δ 4.5–5.5 ppm, pyrazole ring carbons at δ 140–160 ppm) .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. SHELX software is widely used for structure refinement .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

How is X-ray crystallography applied to determine its molecular structure?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Key steps:

Crystal growth : Use solvent diffusion or slow evaporation.

Data collection : A Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is typical.

Structure solution : SHELXS/SHELXD for phase determination via direct methods .

Refinement : SHELXL refines atomic positions and thermal parameters. Hydrogen bonding and π-π interactions are analyzed using PLATON or Mercury .
Example: The analogous 5-methyl-1-phenyl derivative showed a planar pyrazole ring with a dihedral angle of 85.2° relative to the phenyl group .

How can reaction conditions be optimized to improve the yield of this compound?

Advanced Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation kinetics.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis reduce reaction time .
  • Temperature control : Cyclocondensation at 80–100°C minimizes side products.
  • Workup : Acid-base extraction or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
  • Yield tracking : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor reaction progress .

What computational methods are used to model the electronic structure of this compound?

Advanced Methodological Answer:

  • Density Functional Theory (DFT) : B3LYP/6-311G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and vibrational spectra .
  • Software : Gaussian 09 or Amsterdam Density Functional (ADF) package .
  • Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. For example, the C=O stretching frequency in DFT should align within ±10 cm⁻¹ of experimental FT-IR .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Advanced Methodological Answer:

  • Vibrational mode reassignment : Use potential energy distribution (PED) analysis via VEDA software to correct misassigned FT-IR peaks .
  • Solvent effects : Include solvent models (e.g., PCM in DFT) to improve NMR chemical shift predictions.
  • Conformational sampling : Molecular dynamics (MD) simulations identify dominant conformers influencing NMR coupling constants.
  • Error analysis : Quantify RMSD between experimental and computed data to refine computational parameters .

What strategies are employed to evaluate the biological activity of this compound?

Advanced Methodological Answer:

  • Target identification : Screen against kinase or enzyme libraries (e.g., hypoxia-inducible factor prolyl hydroxylase [HIF-PH]) using fluorescence polarization assays .
  • Selectivity profiling : Compare IC₅₀ values against related enzymes (e.g., JNJ-42041935 showed >100-fold selectivity for HIF-PH over other hydroxylases) .
  • In vitro models : Assess cytotoxicity (MTT assay) and metabolic stability (microsomal incubation + LC-MS quantification) .

How does the substitution pattern on the pyrazole ring influence its physicochemical properties?

Advanced Methodological Answer:

  • Electron-withdrawing groups (e.g., -COOH at C4): Increase acidity (pKa ~3–4) and hydrogen-bonding potential, impacting solubility and crystal packing .
  • Thiophene substitution : Enhances π-stacking interactions and lipophilicity (logP ~2.5), affecting membrane permeability.
  • Steric effects : Bulky substituents (e.g., thiophen-2-ylmethyl) reduce rotational freedom, stabilizing specific conformers critical for target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxylic acid

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